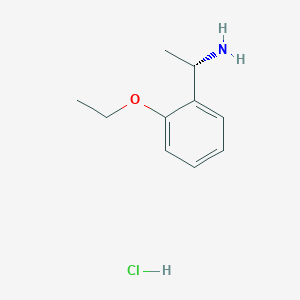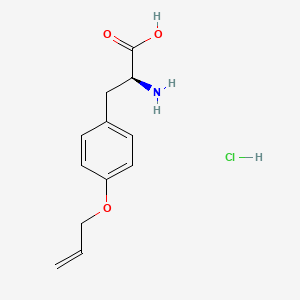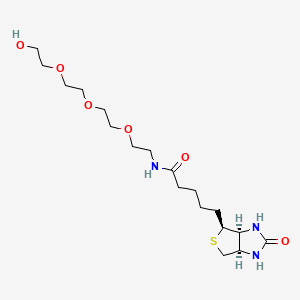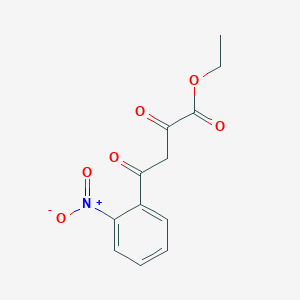
3-(2,6-Dichlorophenyl)propan-1-amine
Übersicht
Beschreibung
“3-(2,6-Dichlorophenyl)propan-1-amine” is a chemical compound with the molecular formula C9H11Cl2N . It is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for “3-(2,6-Dichlorophenyl)propan-1-amine” is 1S/C9H11Cl2N/c1-6(5-12)9-7(10)3-2-4-8(9)11/h2-4,6H,5,12H2,1H3 .Physical And Chemical Properties Analysis
“3-(2,6-Dichlorophenyl)propan-1-amine” is a liquid at room temperature . It has a molecular weight of 204.1 .Wissenschaftliche Forschungsanwendungen
Ligand Development for Group 13 Metal Ions :
- Research indicates that derivatives of 3-(2,6-Dichlorophenyl)propan-1-amine, such as N3O3 amine phenols, have been synthesized and characterized for use as ligands for Group 13 metal ions. These compounds are derived from KBH4 reduction of Schiff bases, showing potential in coordination chemistry (Liu et al., 1993).
Inhibitors of Protein Tyrosine Kinases :
- A study demonstrated that compounds similar to 3-(2,6-Dichlorophenyl)propan-1-amine, particularly 7-substituted 3-(2,6-dichlorophenyl)-1,6-naphthyridin-2(1H)-ones, are effective inhibitors of protein tyrosine kinases. This suggests potential therapeutic applications in diseases where tyrosine kinases are key factors (Thompson et al., 2000).
HPLC Determination in Rat Plasma :
- The compound has been the subject of pharmacokinetic studies, such as the development of a high-performance liquid chromatography (HPLC) method for determining its concentration in rat plasma. This research is crucial for understanding its distribution and metabolism in biological systems (Bu Xiu, 2004).
Conformational Analyses :
- Conformational analyses of similar compounds, focusing on their crystal structures and interactions, provide insights into the physical and chemical properties of 3-(2,6-Dichlorophenyl)propan-1-amine derivatives. Such studies are important for understanding how these compounds behave under different environmental conditions (Nitek et al., 2020).
Antifungal Activity :
- Research on N-substituted derivatives of similar compounds has shown significant antifungal activity, suggesting the potential use of 3-(2,6-Dichlorophenyl)propan-1-amine in developing new antifungal agents (Arnoldi et al., 2007).
Corrosion Inhibition :
- Studies have explored the use of tertiary amines derived from 3-(2,6-Dichlorophenyl)propan-1-amine as inhibitors for carbon steel corrosion. This application is particularly relevant in industrial contexts where metal preservation is crucial (Gao et al., 2007).
Safety and Hazards
Eigenschaften
IUPAC Name |
3-(2,6-dichlorophenyl)propan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11Cl2N/c10-8-4-1-5-9(11)7(8)3-2-6-12/h1,4-5H,2-3,6,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUPCHDIPZYDGEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CCCN)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Cl2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[(2-nitrophenyl)methyl]-1H-1,2,3,4-tetrazole](/img/structure/B3246294.png)



![7-Bromo-N-(4,5-dihydro-1H-imidazol-2-yl)-1-methyl-1H-benzo[d]imidazol-6-amine](/img/structure/B3246333.png)








